molecular formula C13H14N4O2 B12911451 2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate CAS No. 61581-08-6

2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate

Cat. No.: B12911451
CAS No.: 61581-08-6
M. Wt: 258.28 g/mol
InChI Key: SWZVAEUYKLDSQE-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, a methyl group at position 6, and a benzoate ester at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The amino groups and the pyrimidine ring play a crucial role in these interactions, forming hydrogen bonds and π-π stacking interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-methylpyrimidin-5-yl 2-methylbenzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61581-08-6

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

(2,4-diamino-6-methylpyrimidin-5-yl) 2-methylbenzoate

InChI

InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17)

InChI Key

SWZVAEUYKLDSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(N=C(N=C2N)N)C

Origin of Product

United States

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